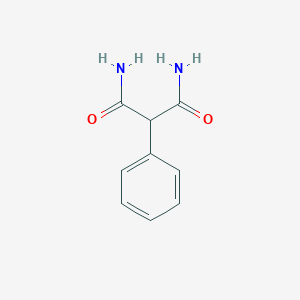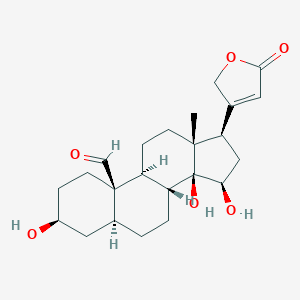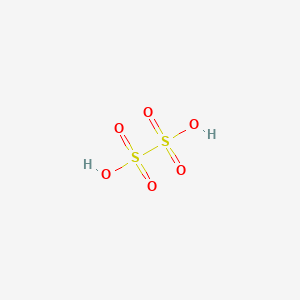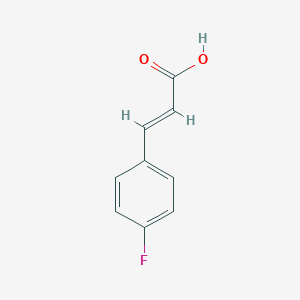
2-Phenylmalonamide
Overview
Description
2-Phenylmalonamide is an organic compound with the molecular formula C₉H₁₀N₂O₂. It is a white crystalline solid that is relatively insoluble in water but soluble in organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
As an active metabolite of primidone, it may interact with various enzymes, proteins, and other biomolecules in the body .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Phenylmalonamide has been quantified in the serum of epilepsy patients dosed with primidone . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylmalonamide can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with ammonia in methanol, followed by hydrolysis to yield this compound . Another method involves the reaction of dimethyl phenylmalonate with ammonia in methanol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Phenylmalonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, particularly at the amide group, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
2-Phenylmalonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylmalonamide involves its interaction with specific molecular targets and pathways. In the context of its use as an anticonvulsant, it primarily targets the central nervous system, specifically the gamma-aminobutyric acid (GABA) receptors, to exert its effects . The compound is metabolized in the liver into active metabolites that interact with these receptors to produce anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-phenylmalonamide: An active metabolite of the anticonvulsant drug primidone.
Phenylethylmalonamide: Another active metabolite of primidone, produced in lower concentrations than phenobarbital.
Uniqueness
2-Phenylmalonamide is unique in its specific structural configuration, which allows it to interact with GABA receptors effectively. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUAFUQJBJMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372653 | |
| Record name | 2-PHENYLMALONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10255-95-5 | |
| Record name | 2-PHENYLMALONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Phenylmalonamide?
A1: this compound (C9H10N2O2) exhibits a structure where the amide groups are rotated out of the C(ONH2)—C(HPh)—C(ONH2) plane by approximately 25–47°. The phenyl ring maintains an almost perpendicular orientation to this plane. []
Q2: How is the crystal structure of this compound stabilized?
A2: The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular N—H⋯O hydrogen bonds. []
Q3: What is the primary metabolic pathway of 2-ethyl-2-phenylmalonamide, a derivative of this compound?
A3: While the provided research doesn't elaborate on the specific metabolic pathway, it highlights that the hydrolysis of a structurally similar compound, Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130), involves an initial hydrolysis of one of the pendant malonate ethyl ester groups. This is followed by decarboxylative fragmentation, leading to the formation of its inactive carboxylic acid metabolite and the release of a potentially electrophilic acrylate species. []
Q4: How do different antiepileptic drugs affect the serum levels of 2-ethyl-2-phenylmalonamide in patients treated with primidone?
A4: Research indicates that while the dose of primidone is a key factor, the serum levels of 2-ethyl-2-phenylmalonamide, a metabolite of primidone, are also influenced by the serum levels of other concurrently administered antiepileptic drugs. Specifically, phenobarbital exhibits a significant influence on the serum level of 2-ethyl-2-phenylmalonamide. [, ]
Q5: How do structural modifications of phenobarbital, particularly around the ethyl/phenyl substitution, impact its ability to induce hepatic cytochrome P450 2B?
A5: Studies in rats demonstrated that modifications to the heterocyclic ring of phenobarbital, while maintaining the ethyl/phenyl substitution, resulted in varying degrees of induction of hepatic cytochrome P450 2B protein and its associated catalytic activities. Phenobarbital and 5-ethyl-5-phenylhydantoin showed maximal induction, while modifications leading to primidone, 2-ethyl-2-phenylsuccinimide, and glutethimide resulted in lower induction levels. Further modifications resulting in ring-opened and decarboxylated analogs led to even weaker induction. []
Q6: Can 2-ethyl-2-phenylmalonamide be used as a biomarker for mental health conditions in patients with Inflammatory Bowel Disease (IBD)?
A6: Research suggests that 2-ethyl-2-phenylmalonamide is one of several urinary metabolites that exhibit altered levels in IBD patients with anxiety and depression compared to those without these mental health conditions. This difference in metabolic profiles indicates potential for 2-ethyl-2-phenylmalonamide and other identified metabolites to serve as biomarkers for predicting the presence of anxiety and depression in individuals with IBD. []
Q7: What analytical techniques are typically employed for the analysis of 2-ethyl-2-phenylmalonamide in serum?
A7: Gas-liquid chromatography, coupled with an extraction process using chloroform under basic conditions, has been successfully utilized for the determination of 2-ethyl-2-phenylmalonamide in the serum of epilepsy patients undergoing primidone treatment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)


